A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Introduction
Pyrazole derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The precise structural elucidation of these compounds is paramount to understanding their structure-activity relationships. This guide focuses on the application of three core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous characterization of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate. We will delve into the theoretical underpinnings of each technique, propose a synthetic route for the target molecule, and provide predicted spectroscopic data along with a detailed interpretation.
Synthesis of Ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate: A Proposed Pathway
The synthesis of 4,5-disubstituted pyrazoles can be achieved through various synthetic strategies. A plausible and efficient method for the preparation of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate involves the reaction of an appropriate β-ketoester with a hydrazine derivative. Based on the synthesis of a similar regioisomer, ethyl 3-p-tolyl-1H-pyrazole-5-carboxylate, a reliable synthetic protocol can be proposed.[1]
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Experimental Protocol: Synthesis
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Reaction Setup: To a solution of ethyl 2-(4-methylbenzoyl)acetate (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise structure of a compound can be determined.
Principles of NMR Spectroscopy
The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field.[5][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of radiofrequency (RF) radiation can cause a transition between these energy states, and the energy required for this transition is detected by the NMR spectrometer. The chemical environment surrounding a nucleus influences the effective magnetic field it experiences, leading to different resonance frequencies (chemical shifts) for chemically non-equivalent nuclei.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate in a deuterated solvent like CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.3-1.4 | Triplet | 3H | -CH₂CH ₃ |
| ~2.4 | Singlet | 3H | Ar-CH ₃ |
| ~4.3-4.4 | Quartet | 2H | -CH ₂CH₃ |
| ~7.2-7.3 | Doublet | 2H | Aromatic CH (ortho to -CH₃) |
| ~7.4-7.5 | Doublet | 2H | Aromatic CH (meta to -CH₃) |
| ~8.0-8.1 | Singlet | 1H | Pyrazole CH (at C3) |
| ~12-13 | Broad Singlet | 1H | Pyrazole NH |
Interpretation of the Predicted ¹H NMR Spectrum
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Ethyl Ester Group: The triplet at ~1.3-1.4 ppm and the quartet at ~4.3-4.4 ppm are characteristic signals for an ethyl group, with the splitting pattern arising from the coupling between the methyl and methylene protons.
-
Tolyl Group: The singlet at ~2.4 ppm corresponds to the methyl protons of the 4-methylphenyl (tolyl) group. The two doublets in the aromatic region (~7.2-7.5 ppm) are indicative of a para-substituted benzene ring.
-
Pyrazole Ring: The singlet at ~8.0-8.1 ppm is assigned to the proton at the C3 position of the pyrazole ring. The broad singlet at a downfield chemical shift (~12-13 ppm) is characteristic of the N-H proton of the pyrazole ring, which is often exchangeable with D₂O.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum would display the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₂C H₃ |
| ~21 | Ar-C H₃ |
| ~61 | -C H₂CH₃ |
| ~115 | Pyrazole C 4 |
| ~128 | Aromatic C H (meta to -CH₃) |
| ~129 | Aromatic C H (ortho to -CH₃) |
| ~131 | Aromatic ipso-C (attached to pyrazole) |
| ~139 | Aromatic ipso-C (attached to -CH₃) |
| ~140 | Pyrazole C 3 |
| ~145 | Pyrazole C 5 |
| ~162 | C =O (ester) |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aliphatic Carbons: The signals at ~14 ppm, ~21 ppm, and ~61 ppm correspond to the methyl and methylene carbons of the ethyl ester and the tolyl methyl group, respectively.
-
Aromatic and Pyrazole Carbons: The signals in the range of ~115-145 ppm are attributed to the carbons of the pyrazole and the aromatic rings. The specific assignments are based on the expected electronic effects of the substituents.
-
Carbonyl Carbon: The downfield signal at ~162 ppm is characteristic of the carbonyl carbon of the ester group.
Experimental Protocol: NMR Data Acquisition
A general procedure for acquiring NMR spectra of a small organic molecule is as follows:[6][7]
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard pulse sequence to acquire the ¹H NMR spectrum. The spectral width should be sufficient to cover all proton signals (typically 0-14 ppm).
-
¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[8][9][10][11][12][13] The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
Principles of IR Spectroscopy
When a molecule is irradiated with infrared light, it can absorb energy and transition to a higher vibrational state.[11] The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. The IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (or wavenumber, cm⁻¹).
Predicted IR Data
The IR spectrum of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3400 | Broad | N-H stretching (pyrazole) |
| ~3000-3100 | Medium | Aromatic and pyrazole C-H stretching |
| ~2850-2980 | Medium | Aliphatic C-H stretching (ethyl and methyl) |
| ~1720-1740 | Strong | C=O stretching (ester) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic and pyrazole rings) |
| ~1200-1300 | Strong | C-O stretching (ester) |
| ~820 | Strong | Out-of-plane C-H bending (para-disubstituted benzene) |
Interpretation of the Predicted IR Spectrum
-
N-H and C-H Stretching: The broad band in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretch of the pyrazole ring. The absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in aromatic and heteroaromatic rings, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the ethyl and methyl groups.[8][10]
-
Carbonyl Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ester functional group.
-
Ring Vibrations: The absorptions around 1600 and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic and pyrazole rings.
-
C-O Stretching: The strong band in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching of the ester group.
-
Substitution Pattern: The strong absorption around 820 cm⁻¹ is a diagnostic band for the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.
Experimental Protocol: IR Data Acquisition
A standard procedure for obtaining an FT-IR spectrum of a solid sample is as follows:[13][14][15][16][17]
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the purified compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.
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Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18][19][20] It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated and separated based on their m/z ratio.[19][20] For a technique like Electrospray Ionization (ESI), the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated. The mass analyzer separates these ions, and a detector records their abundance.
Predicted Mass Spectrum Data
For ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate (Molecular Formula: C₁₃H₁₄N₂O₂, Molecular Weight: 230.26 g/mol ), the following ions are expected in the ESI-MS spectrum:
| m/z | Ion |
| 231.11 | [M+H]⁺ (Protonated molecule) |
| 253.09 | [M+Na]⁺ (Sodium adduct) |
Interpretation of the Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The most important piece of information from the mass spectrum is the molecular weight of the compound. In positive ion ESI-MS, the protonated molecule [M+H]⁺ is typically observed, which for the target compound would have an m/z of 231.11. The presence of a sodium adduct [M+Na]⁺ at m/z 253.09 is also common.
-
Fragmentation Pattern: While ESI is a "soft" ionization technique that often results in minimal fragmentation, some fragmentation can be induced. Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, 45 Da) or the entire ester group (-COOEt, 73 Da).[21][22] Fragmentation of the pyrazole ring itself can also occur.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate. By integrating the principles of NMR, IR, and mass spectrometry with data from analogous compounds, a clear and detailed picture of the expected spectral features has been presented. The proposed synthetic route and the detailed experimental protocols for data acquisition offer a practical framework for researchers working with this and similar heterocyclic systems. The rigorous application of these spectroscopic techniques is essential for the unambiguous structural confirmation of novel compounds in the pursuit of new therapeutic agents.
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